molecular formula C9H6N2 B051526 2-Phenylmalononitrile CAS No. 3041-40-5

2-Phenylmalononitrile

Cat. No.: B051526
CAS No.: 3041-40-5
M. Wt: 142.16 g/mol
InChI Key: OFCTVAYVCDCQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylmalononitrile, also known as 2-Phenylmalononitrile, is an organic compound with the molecular formula C9H6N2. It is a derivative of malononitrile, where one of the hydrogen atoms is replaced by a phenyl group. This compound is known for its applications in organic synthesis and various chemical reactions .

Preparation Methods

Phenylmalononitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzyl cyanide with sodium cyanide in the presence of a suitable catalyst. Another method includes the reaction of phenylacetonitrile with malononitrile under basic conditions . Industrial production methods often involve similar reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Phenylmalononitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoyl cyanide.

    Reduction: Reduction reactions can yield phenylmalonamide.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

    Condensation: It reacts with hydrazine to form 3,5-diamino-4-phenylpyrazole.

Common reagents used in these reactions include nitric acid for oxidation, hydrazine for condensation, and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenylmalononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenylmalononitrile involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Phenylmalononitrile can be compared with other similar compounds such as malononitrile and benzyl cyanide. While malononitrile has two nitrile groups attached to a methylene group, phenylmalononitrile has a phenyl group attached to the methylene group, which imparts different chemical properties. Benzyl cyanide, on the other hand, has a cyanide group attached to a benzyl group, making it less reactive in certain reactions compared to phenylmalononitrile .

Properties

IUPAC Name

2-phenylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCTVAYVCDCQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184493
Record name Malononitrile, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3041-40-5
Record name 2-Phenylpropanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3041-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3041-40-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLMALONONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M3K6FPU6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylmalononitrile
Reactant of Route 2
Reactant of Route 2
2-Phenylmalononitrile
Reactant of Route 3
Reactant of Route 3
2-Phenylmalononitrile
Reactant of Route 4
Reactant of Route 4
2-Phenylmalononitrile
Reactant of Route 5
Reactant of Route 5
2-Phenylmalononitrile
Reactant of Route 6
2-Phenylmalononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.